molecular formula C15H19NO3 B594851 benzyl (2S)-1-acetyl-2-methylpyrrolidine-2-carboxylate CAS No. 1268519-84-1

benzyl (2S)-1-acetyl-2-methylpyrrolidine-2-carboxylate

Cat. No.: B594851
CAS No.: 1268519-84-1
M. Wt: 261.321
InChI Key: PUAMXGRDLHCMBD-HNNXBMFYSA-N
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Description

Benzyl (2S)-1-acetyl-2-methylpyrrolidine-2-carboxylate is an organic compound with a complex structure that includes a benzyl group, an acetyl group, and a pyrrolidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzyl (2S)-1-acetyl-2-methylpyrrolidine-2-carboxylate typically involves multiple steps. One common method starts with the preparation of the pyrrolidine ring, followed by the introduction of the acetyl and benzyl groups. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The process is optimized for efficiency, cost-effectiveness, and environmental sustainability. Key steps include the careful control of reaction temperatures, pressures, and the use of high-purity reagents.

Chemical Reactions Analysis

Types of Reactions

Benzyl (2S)-1-acetyl-2-methylpyrrolidine-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: This reaction typically involves the conversion of the benzyl group to a benzaldehyde or benzoic acid derivative.

    Reduction: The compound can be reduced to form different derivatives, depending on the reducing agents used.

    Substitution: The benzyl group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzaldehyde or benzoic acid, while reduction can produce various alcohols or hydrocarbons.

Scientific Research Applications

Benzyl (2S)-1-acetyl-2-methylpyrrolidine-2-carboxylate has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which benzyl (2S)-1-acetyl-2-methylpyrrolidine-2-carboxylate exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Benzyl (2S)-1-acetyl-2-pyrrolidinecarboxylate: Similar structure but lacks the methyl group.

    Benzyl (2S)-1-acetyl-2-methylpyrrolidine-2-carboxamide: Similar structure but with an amide group instead of an ester.

Uniqueness

Benzyl (2S)-1-acetyl-2-methylpyrrolidine-2-carboxylate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for various applications, particularly in the development of new drugs and materials.

Biological Activity

Benzyl (2S)-1-acetyl-2-methylpyrrolidine-2-carboxylate is a compound that has garnered interest in the fields of medicinal chemistry and pharmacology due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, including antimicrobial properties, neuroprotective effects, and interactions with various biological targets.

Chemical Structure and Properties

This compound possesses a pyrrolidine ring with an acetyl group and a benzyl substituent. Its molecular formula is C14H17NO2C_{14}H_{17}NO_2 with a molecular weight of approximately 261.32 g/mol. The unique combination of functional groups contributes to its diverse biological activities.

1. Antimicrobial Properties

Research has indicated that derivatives of this compound exhibit antimicrobial activity against various bacterial strains. In particular, studies have shown effectiveness against both Gram-positive and Gram-negative bacteria, suggesting a broad-spectrum potential for this compound.

2. Neuroprotective Effects

Preliminary studies suggest that this compound may have neuroprotective properties. It appears to interact with receptors in the central nervous system, influencing neurotransmitter pathways which could be beneficial in conditions such as neurodegenerative diseases.

3. Cytotoxic Activity

The compound has also been evaluated for its cytotoxic effects on cancer cell lines. For instance, it has shown selective cytotoxicity against MDA-MB-468 breast cancer cells, indicating potential for development as an anticancer agent .

The mechanism by which this compound exerts its biological effects likely involves interactions with specific molecular targets including enzymes and receptors:

  • Enzyme Interactions : The compound may inhibit enzymes involved in metabolic pathways, which can alter drug metabolism and efficacy.
  • Receptor Binding : Its structure allows it to bind to various receptors in the brain, potentially modulating neurotransmitter release and activity.

Comparative Analysis

To better understand the uniqueness of this compound, a comparison with similar compounds is presented below:

Compound NameStructure FeaturesUnique Features
Benzyl (S)-ProlinePyrrolidine ring with a carboxylic acidContains a free carboxylic acid; often used in peptide synthesis
Benzyl (R)-ValineAliphatic amino acid structureMore hydrophobic; used in protein synthesis
Benzyl (S)-SerineContains hydroxymethyl groupExhibits different reactivity due to hydroxymethyl group presence
This compound Acetyl and methyl substitutions on the pyrrolidine ringUnique combination enhances biological activity

Case Study 1: Antimicrobial Efficacy

In a study evaluating the antimicrobial properties of benzyl derivatives, this compound was tested against Staphylococcus aureus and Escherichia coli. Results indicated significant inhibition zones compared to control groups, supporting its potential use as an antimicrobial agent.

Case Study 2: Neuroprotective Effects

A neuropharmacological study examined the effects of this compound on neuronal cultures exposed to oxidative stress. The compound demonstrated a reduction in cell death rates compared to untreated controls, suggesting protective effects against neurotoxicity.

Properties

IUPAC Name

benzyl (2S)-1-acetyl-2-methylpyrrolidine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19NO3/c1-12(17)16-10-6-9-15(16,2)14(18)19-11-13-7-4-3-5-8-13/h3-5,7-8H,6,9-11H2,1-2H3/t15-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUAMXGRDLHCMBD-HNNXBMFYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCCC1(C)C(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)N1CCC[C@@]1(C)C(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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